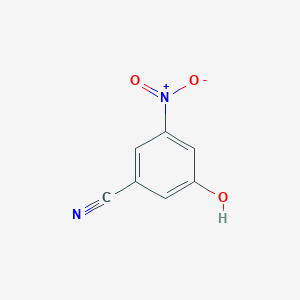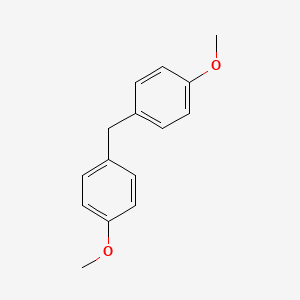
4,4'-Dimethoxydiphenylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-Dimethoxydiphenylmethane is an organic compound with the molecular formula C₁₅H₁₆O₂. It is characterized by two methoxy groups (-OCH₃) attached to the benzene rings at the 4th position, and a methylene bridge (-CH₂-) connecting the two benzene rings. This compound is known for its structural rigidity and stability, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4'-Dimethoxydiphenylmethane can be synthesized through several methods, including the Friedel-Crafts alkylation reaction. In this process, 4-methoxybenzene (anisole) is reacted with formaldehyde in the presence of a strong acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions typically involve maintaining a controlled temperature and using an excess of formaldehyde to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4'-Dimethoxydiphenylmethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound, often under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO₃) or halogens (e.g., bromine, Br₂) under controlled conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield products such as 4,4'-dihydroxydiphenylmethane and 4,4'-dimethoxybenzophenone.
Reduction: Reduction reactions can produce 4,4'-diaminodiphenylmethane, which is useful in the production of polymers and resins.
Substitution: Substitution reactions can lead to the formation of halogenated derivatives, such as 4,4'-dibromodiphenylmethane.
Scientific Research Applications
4,4'-Dimethoxydiphenylmethane finds applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is utilized in biochemical studies to investigate the interactions of methoxy-substituted phenyl groups with biological macromolecules.
Medicine: this compound is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of high-performance materials, such as resins, coatings, and adhesives, due to its stability and rigidity.
Mechanism of Action
The mechanism by which 4,4'-Dimethoxydiphenylmethane exerts its effects depends on the specific application. In organic synthesis, it acts as a precursor or intermediate, facilitating the formation of more complex molecules through various chemical reactions. In biological studies, it may interact with enzymes or receptors, influencing biological pathways and processes.
Molecular Targets and Pathways Involved:
Organic Synthesis: The compound serves as a substrate for reactions involving electrophilic aromatic substitution, oxidation, and reduction.
Biological Studies: It may target specific enzymes or receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
4,4'-Dihydroxydiphenylmethane
4,4'-Diaminodiphenylmethane
4,4'-Dimethoxybenzophenone
4,4'-Dibromodiphenylmethane
Would you like to know more about any specific aspect of this compound?
Properties
CAS No. |
726-18-1 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-methoxy-3-[(3-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-7-3-5-12(10-14)9-13-6-4-8-15(11-13)17-2/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
MMTMYZRSBUVGOG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1593432.png)

![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)
![5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1593437.png)
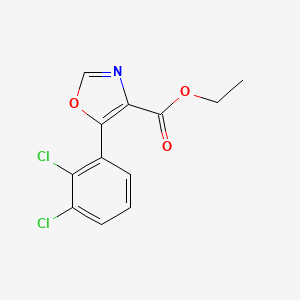
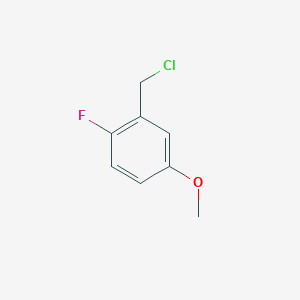
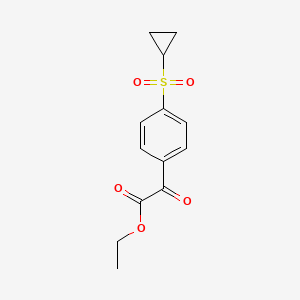
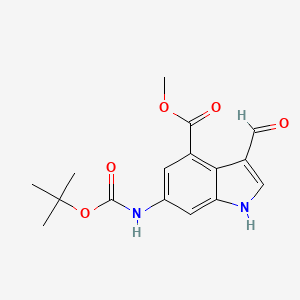
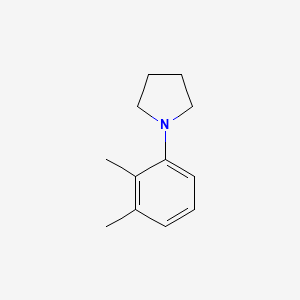
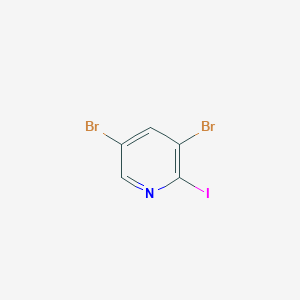
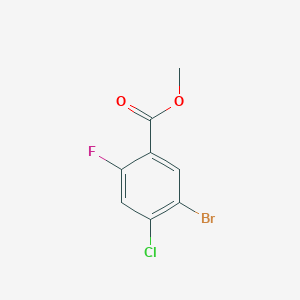

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)
